molecular formula C14H16O2 B091067 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- CAS No. 17471-49-7

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl-

Cat. No. B091067
CAS RN: 17471-49-7
M. Wt: 216.27 g/mol
InChI Key: MJHPJDOKQOLLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that belongs to the family of naphthoquinones. It is also known as menadione or vitamin K3. This compound has been widely used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is not fully understood. It has been shown to act as an electron acceptor in the electron transport chain, which is involved in the synthesis of ATP. It has also been shown to activate certain enzymes involved in the synthesis of blood clotting factors and bone proteins.

Biochemical And Physiological Effects

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells. It has been shown to improve bone health and can increase bone density.

Advantages And Limitations For Lab Experiments

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also stable and can be stored for long periods. However, it has some limitations. It is toxic in high doses and can cause liver damage. It is also unstable in the presence of light, heat, and air.

Future Directions

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several potential future directions for research. It can be used in the development of new anticancer drugs. It can also be used in the development of new drugs for the treatment of bone diseases. It can be used in the development of new antioxidants and can be used in the treatment of oxidative stress-related diseases. Its potential as a coenzyme can also be explored further.
Conclusion:
In conclusion, 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that has been widely used in various scientific research applications. It has unique properties that make it useful in the synthesis of blood clotting factors, bone proteins, and as an antioxidant. It has several potential future directions for research, including the development of new anticancer drugs, new drugs for the treatment of bone diseases, and new antioxidants. However, its toxicity and instability in the presence of light, heat, and air should be taken into consideration in future research.

Synthesis Methods

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- can be synthesized by the reaction of 2-methyl-1,4-naphthoquinone with zinc dust in the presence of acetic acid. This reaction leads to the reduction of the quinone group to a hydroquinone, which is then oxidized to the final product by air or oxygen.

Scientific Research Applications

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been used in various scientific research applications due to its unique properties. It has been used as a coenzyme in the synthesis of blood clotting factors, and it is also involved in the synthesis of bone proteins. It has been used as a potent antioxidant and has been shown to have anticancer properties.

properties

CAS RN

17471-49-7

Product Name

2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl-

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1,1,4,4-tetramethylnaphthalene-2,3-dione

InChI

InChI=1S/C14H16O2/c1-13(2)9-7-5-6-8-10(9)14(3,4)12(16)11(13)15/h5-8H,1-4H3

InChI Key

MJHPJDOKQOLLMJ-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.